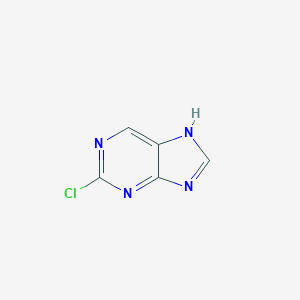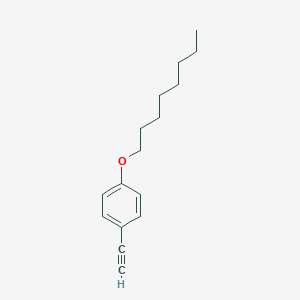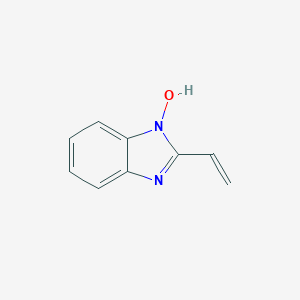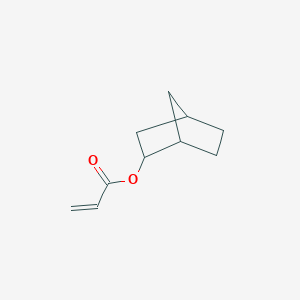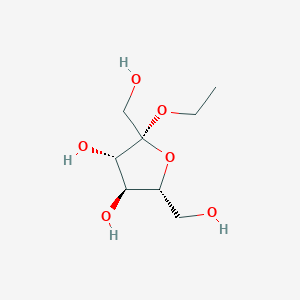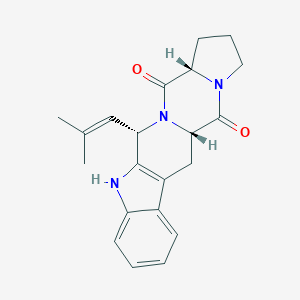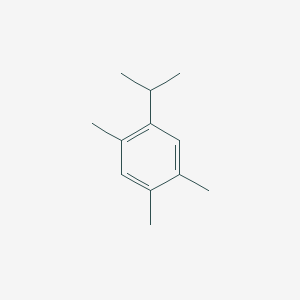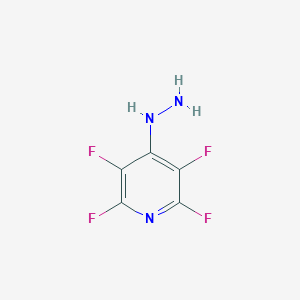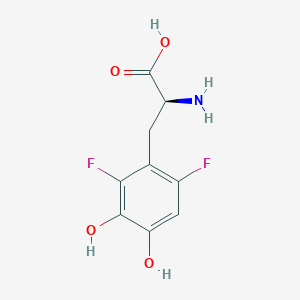
2,6-Difluoro-3,4-dihydroxyphenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-3,4-dihydroxyphenylalanine (DFDOPA) is a derivative of the amino acid phenylalanine. It is a fluorinated analogue of 3,4-dihydroxyphenylalanine (DOPA), which is a precursor of the neurotransmitter dopamine. DFDOPA has been extensively studied for its potential applications in the field of neuroscience, particularly in the diagnosis and treatment of Parkinson's disease.
作用機序
2,6-Difluoro-3,4-dihydroxyphenylalanine is taken up by dopamine neurons in the brain and converted to dopamine via the same enzymatic pathway as endogenous DOPA. Dopamine is then stored in vesicles and released upon neuronal stimulation. 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging measures the rate of 2,6-Difluoro-3,4-dihydroxyphenylalanine uptake and conversion to dopamine, which reflects the capacity of dopamine synthesis in the brain.
生化学的および生理学的効果
2,6-Difluoro-3,4-dihydroxyphenylalanine is metabolized in the same way as endogenous DOPA and dopamine, and does not have any known specific biochemical or physiological effects.
実験室実験の利点と制限
2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging has several advantages over other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). PET imaging with 2,6-Difluoro-3,4-dihydroxyphenylalanine is highly sensitive and specific for dopamine synthesis capacity, allowing for early detection and monitoring of Parkinson's disease. However, 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging is limited by its high cost and limited availability, as well as its requirement for specialized equipment and trained personnel.
将来の方向性
Future research directions for 2,6-Difluoro-3,4-dihydroxyphenylalanine include the development of new radiotracers for PET imaging that are more specific and sensitive for dopamine synthesis capacity. Additionally, 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging may be used to study other neurological disorders such as depression and anxiety. Finally, 2,6-Difluoro-3,4-dihydroxyphenylalanine may have potential therapeutic applications in the treatment of Parkinson's disease and other dopamine-related disorders, although further research is needed in this area.
合成法
2,6-Difluoro-3,4-dihydroxyphenylalanine can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl groups of DOPA using a suitable protecting group. The protected DOPA is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final step involves the removal of the protecting groups to obtain 2,6-Difluoro-3,4-dihydroxyphenylalanine.
科学的研究の応用
2,6-Difluoro-3,4-dihydroxyphenylalanine has been used extensively in scientific research as a radiotracer for positron emission tomography (PET) imaging of the dopamine system in the brain. PET imaging with 2,6-Difluoro-3,4-dihydroxyphenylalanine allows for the visualization and quantification of dopamine synthesis capacity in the brain, which is a key biomarker for Parkinson's disease. 2,6-Difluoro-3,4-dihydroxyphenylalanine PET imaging has also been used to study other neurological disorders such as schizophrenia and addiction.
特性
CAS番号 |
128812-04-4 |
|---|---|
製品名 |
2,6-Difluoro-3,4-dihydroxyphenylalanine |
分子式 |
C9H9F2NO4 |
分子量 |
233.17 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,6-difluoro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO4/c10-4-2-6(13)8(14)7(11)3(4)1-5(12)9(15)16/h2,5,13-14H,1,12H2,(H,15,16)/t5-/m0/s1 |
InChIキー |
MXGWBDJFLGLWLW-YFKPBYRVSA-N |
異性体SMILES |
C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)O)O |
SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O |
正規SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O |
同義語 |
2,6-(18F)-difluoro-DOPA 2,6-difluoro-3,4-dihydroxyphenylalanine 2,6-difluoroDOPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



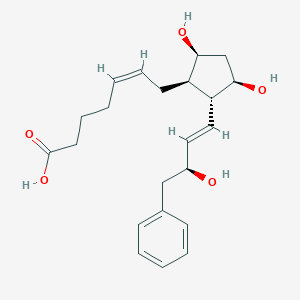
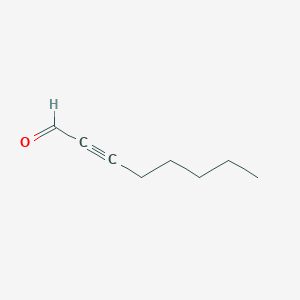
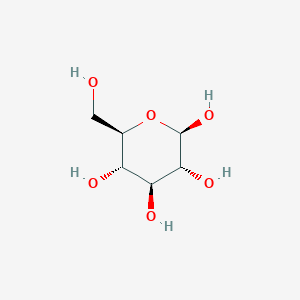
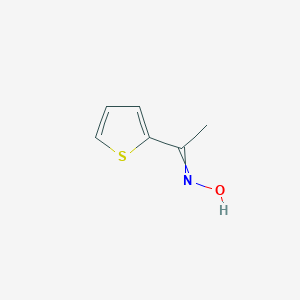
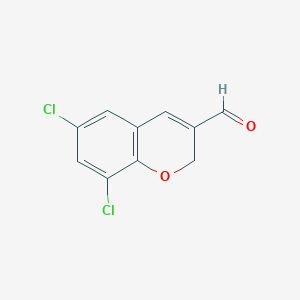
![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)
